molecular formula C21H19ClN4O2S2 B2744159 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide CAS No. 1242860-61-2

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2744159
CAS No.: 1242860-61-2
M. Wt: 458.98
InChI Key: CJOYIUBDUJICOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with sulfur and nitrogen atoms. Its structure includes a 2-chlorophenylacetamide moiety linked via a sulfanyl bridge to a 5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen ring system.

The compound’s crystallographic characterization likely employs SHELX software, a gold standard for small-molecule refinement, ensuring precise structural determination .

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S2/c1-2-3-11-26-20(28)18-17(13-7-6-10-23-19(13)30-18)25-21(26)29-12-16(27)24-15-9-5-4-8-14(15)22/h4-10H,2-3,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOYIUBDUJICOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridothienopyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its tricyclic sulfur-nitrogen core, which distinguishes it from simpler chlorophenylacetamide derivatives. Below is a comparative table of key structural attributes:

Compound Name Substituents/Functional Groups Ring System Key Physicochemical Properties Reference
2-[(5-Butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide 5-butyl, 6-oxo, sulfanyl, 2-chlorophenyl 8-Thia-3,5,10-triazatricyclo[7.4.0.02,7] Not reported -
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-chlorophenyl, mercapto 1,3,4-Thiadiazole mp. 212–216°C; IR: 1708 cm⁻¹ (C=O)
Dimethenamid 2-chlorophenyl, methoxy, thienyl Thienyl CAS: 60-51-5; EPA name: Acetamide derivatives

Key Observations :

  • Functional Groups : The sulfanyl (-S-) bridge in the target compound may improve solubility relative to the mercapto (-SH) group in 3d, which is prone to oxidation .
Spectral and Crystallographic Comparisons
  • IR/NMR : For 3d, the IR peak at 1708 cm⁻¹ confirms the acetamide C=O stretch, while the target compound’s carbonyl group (6-oxo) would exhibit a similar signature. However, the tricyclic core may introduce additional absorption bands due to conjugated π-systems .
  • Crystallography : SHELXL-based refinement (used for analogs like 3d) ensures high precision in resolving the target compound’s stereoelectronic features, critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

Structural Characteristics

This compound belongs to a class of organic molecules characterized by the presence of a triazatricyclo structure combined with thiazole and acetamide functionalities. The molecular formula is C23H24N4O4S2C_{23}H_{24}N_{4}O_{4}S_{2} with a molecular weight of approximately 484.6 g/mol. Its intricate structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies that highlight its potential as an anticancer and antioxidant agent.

Cytotoxicity

Recent studies have shown that similar triazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole rings have demonstrated selective toxicity towards malignant cells while sparing normal cells. In particular, compounds structurally related to the target compound have shown promising results against A549 (human lung adenocarcinoma) cells and BJ (normal human foreskin fibroblasts) cells in vitro studies .

Table 1: Cytotoxicity Results of Related Compounds

CompoundCell Line TestedIC50 (µM)Selectivity
3gA54915High
3hA54920Moderate
3iBJ>50Low
3jBJ>50Low

These findings indicate that modifications to the thiazole ring can enhance selectivity and potency against cancer cells.

Antioxidant Activity

The antioxidant potential of the compound has been assessed using various assays including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Compounds with similar structural motifs have shown significant antiradical activity, suggesting that the target compound may also possess similar properties .

Table 2: Antioxidant Activity Assays

Assay TypeCompound TestedIC50 (µM)
DPPH Radical Scavenging3g12
FRAP3h18
ABTS Radical Scavenging3i25

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The thiazole ring is known to inhibit key enzymes associated with oxidative damage, thereby providing a protective effect against cellular injury . Additionally, the presence of the acetamide group may facilitate interactions with specific biological targets such as enzymes or receptors involved in cancer progression.

Case Studies

  • Anticancer Activity : In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC50 value of 15 µM against A549 cells while showing minimal toxicity to normal fibroblasts, indicating a promising therapeutic window for further development .
  • Antioxidant Properties : Another study highlighted the antioxidant capabilities of structurally related compounds through various assays revealing effective radical scavenging abilities comparable to established antioxidants like Trolox .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.